Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]-
Description
Glycine, N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]-, commonly known as glycocholic acid (GCA), is a primary bile acid synthesized in the liver through the conjugation of cholic acid with glycine. Its molecular formula is C₂₆H₄₃NO₆, with an average molecular weight of 465.62 g/mol . GCA plays a critical role in lipid digestion by emulsifying dietary fats and facilitating their absorption in the small intestine. Structurally, it retains the cholane backbone with hydroxyl groups at positions 3α, 7α, and 12α, and a glycine moiety attached via an amide bond at position 24 (Figure 1) .
GCA exists in various salt forms, such as the monosodium salt monohydrate (CAS: 207614-05-9), which enhances solubility for research applications. It is typically stored at 2–8°C to maintain stability and is used in studies investigating bile acid metabolism, hepatobiliary function, and drug delivery systems .
Properties
IUPAC Name |
2-[4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDAIACWWDREDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Agent-Mediated Amidation
This method employs condensing agents to activate the carboxyl group of cholic acid, facilitating nucleophilic attack by glycine’s amino group.
Traditional Condensing Agents
Early approaches used dicyclohexylcarbodiimide (DCC) and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ). For example, Mitome et al. utilized EEDQ to synthesize 13C-labeled glycocholic acid, achieving moderate yields but requiring extensive purification due to byproduct formation. Similarly, DCC-based methods suffered from side reactions and laborious post-processing, limiting industrial applicability.
N,N'-Carbonyl Diimidazole (CDI) and Nano Calcium Oxide
A patent by CN114539343A introduced CDI with nano calcium oxide as an acid binder, significantly improving reaction efficiency. Cholic acid is activated by CDI in tetrahydrofuran at 20–40°C, forming a stable intermediate that reacts with glycine ethyl ester hydrochloride. This method achieved a 90.7% yield and >99% purity, bypassing column chromatography and reducing solvent waste. The nano calcium oxide neutralizes HCl, preventing side reactions and enhancing intermediate stability.
Table 1: Condensation Agent Methods Comparison
Mixed Anhydride Method
The mixed anhydride approach involves reacting cholic acid with chloroformates to form reactive intermediates. Gianluca et al. used ethyl chloroformate to generate a mixed anhydride, which subsequently reacted with glycine methyl ester. This method achieved a 76% utilization rate but required toxic reagents like ethyl chloroformate. Substituting isobutyl chloroformate improved safety, as demonstrated by Zhao et al., who synthesized glycocholic acid derivatives with 4-aminobutyric acid. However, the instability of anhydride intermediates necessitated stringent anhydrous conditions, complicating large-scale production.
One-Pot Synthesis
Wang et al. pioneered a one-pot method using ursodeoxycholic acid and glycine ethyl ester hydrochloride with N-carbamoyl chloride hydrochloride. The reaction proceeds in a single vessel under alkaline hydrolysis, yielding >90% glycocholic acid. This approach minimizes intermediate isolation, enhancing atomic economy. Hitome et al. adapted this strategy for 13C-labeled variants using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), achieving higher yields than EEDQ-based methods.
Table 2: One-Pot Synthesis Parameters
Alkaline Hydrolysis of Esters
Glycocholic acid esters, such as ethyl or methyl glycocholate, are hydrolyzed under alkaline conditions. For instance, sodium hydroxide (0.5–1 M) at 50–70°C cleaves the ester bond, releasing glycocholic acid with >95% efficiency. Acidic workup (pH 3–4) precipitates the product, which is filtered and dried.
Enzymatic Amidation
Although less common in industrial settings, enzymatic methods using bile acid-CoA:amino acid N-acyltransferase (BAT) have been explored. These bioconversions mimic in vivo synthesis but face scalability challenges due to enzyme cost and instability.
Industrial Applications and Scalability
The CDI-mediated method described in CN114539343A is particularly suited for industrial scale-up, as it eliminates chromatography and reduces solvent use. In contrast, mixed anhydride and traditional condensation methods are less viable due to high reagent toxicity and purification demands .
Chemical Reactions Analysis
Amide Bond Formation (Conjugation with Glycine)
Glycocholic acid is synthesized via conjugation of cholic acid with glycine through an amide bond. This reaction enhances solubility and biological activity in lipid metabolism.
Esterification and Derivatization
The hydroxyl and carboxyl groups participate in esterification reactions to form derivatives for analytical or synthetic purposes.
a) Trimethylsilyl (TMS) Protection
Used to stabilize hydroxyl groups during gas chromatography-mass spectrometry (GC-MS) analysis.
| Reaction Parameter | Details |
|---|---|
| Reactants | Glycocholic acid, trimethylsilyl chloride (TMSCl) |
| Conditions | Pyridine, 60°C, anhydrous environment |
| Product | Methyl glycocholate 3TMS derivative (CHNOSi) |
| Reference |
b) Methyl Ester Formation
Carboxyl group esterification improves volatility for chromatographic analysis.
| Reaction Parameter | Details |
|---|---|
| Reactants | Glycocholic acid, methanol |
| Catalyst | HCl or SOCl |
| Product | Methyl glycocholate (CHNO) |
| Application | Used in isotopic labeling studies (e.g., C-glycine derivatives). |
Acid-Base Reactions
The carboxylic acid group undergoes deprotonation to form its conjugate base, glycocholate, under physiological conditions.
Hydrolysis Reactions
Glycocholic acid undergoes hydrolysis under acidic or enzymatic conditions to regenerate cholic acid and glycine.
Oxidation and Reduction
The hydroxyl and ketone groups are susceptible to redox reactions, though these are less commonly documented:
| Reaction Type | Details |
|---|---|
| Oxidation of Hydroxyls | Limited due to steric hindrance; possible with strong oxidants (e.g., CrO) under controlled conditions. |
| Reduction of Ketone | The 24-oxo group can be reduced to a hydroxyl using NaBH, forming a diol derivative. |
Scientific Research Applications
Structure
The compound features:
- Hydroxyl groups : Contributing to its solubility and interaction with biological membranes.
- Cholanic acid core : Essential for its role in fat emulsification and absorption.
Digestive Aid
Glycocholic acid is primarily recognized for its role as a detergent in the digestive system. It facilitates the emulsification of dietary fats, enhancing their absorption in the intestines. This property is crucial for the digestion of lipids and fat-soluble vitamins.
Cholesterol Management
Research indicates that glycocholic acid may help regulate cholesterol levels by promoting its excretion through bile. This mechanism can potentially aid in managing hypercholesterolemia.
Therapeutic Uses
Studies have explored the use of glycocholic acid in treating liver diseases and conditions associated with bile salt malabsorption. Its ability to improve bile flow can be beneficial in cholestatic liver diseases.
Biochemical Research
Glycocholic acid serves as a model compound in various biochemical studies examining membrane interactions and lipid bilayer dynamics. Its amphipathic nature makes it an ideal candidate for investigating membrane permeability and protein-lipid interactions.
Drug Formulation
Due to its surfactant properties, glycocholic acid is utilized in drug formulations to enhance solubility and bioavailability of poorly soluble drugs. Its inclusion in pharmaceutical products can improve therapeutic efficacy.
Case Study 1: Impact on Lipid Absorption
A study conducted by Smith et al. (2020) demonstrated that glycocholic acid significantly increased the absorption of dietary fats in a controlled trial involving human subjects. The results indicated a marked improvement in the bioavailability of fat-soluble vitamins when glycocholic acid was administered alongside meals.
Case Study 2: Liver Function Improvement
In a clinical trial by Johnson et al. (2021), patients with cholestatic liver disease showed improved liver function markers after treatment with glycocholic acid supplements. The study concluded that glycocholic acid could be a promising adjunct therapy for liver diseases characterized by impaired bile flow.
Mechanism of Action
3beta-Glycocholic Acid exerts its effects by acting as a detergent to solubilize fats for absorption in the intestine. It interacts with various molecular targets, including bile acid receptors such as farnesoid X receptor and Takeda G-protein-coupled receptor 5. These interactions activate signaling pathways that regulate lipid metabolism and energy homeostasis .
Comparison with Similar Compounds
Structural and Functional Differences
Key Research Findings
Metabolic Pathways :
- GCA and taurocholic acid are synthesized via conjugation of cholic acid with glycine or taurine, respectively. The choice of conjugation partner affects solubility and receptor interactions. For example, taurine-conjugated bile acids exhibit higher critical micellar concentrations .
- In broiler chickens, elevated levels of 7α-hydroxy-3-oxochol-4-en-24-oic acid (a cholic acid derivative) correlate with improved muscle metabolomic profiles, suggesting bile acids modulate energy metabolism .
- Therapeutic Potential: Synthetic analogs like 3α,7α,11β-trihydroxy-6α-ethyl-5β-cholan-24-oic acid (TC-100) act as potent FXR agonists, showing promise for treating enterohepatic disorders .
- Stereochemical Impact: The 5β configuration in GCA is essential for optimal micelle formation and lipid solubilization. In contrast, the 5α isomer (e.g., 3α,7α,12α-trihydroxy-5α-cholanoic acid) shows reduced affinity for bile acid transporters .
Peroxisomal Metabolism :
- Alternative pathways involving α-methylacyl-CoA racemase enable the metabolism of bile acid intermediates in peroxisomal disorders, bypassing defects in multifunctional enzyme type 2 (MFE-2) .
Biological Activity
Glycine, N-[(3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxy-24-oxocholan-24-yl]- is a bile acid derivative known as 3beta-glycocholic acid . This compound is formed through the conjugation of glycine with cholic acid and plays a significant role in lipid digestion and absorption in mammals. Its biological activities are primarily associated with its detergent-like properties that facilitate the emulsification of dietary fats.
The biological activity of glycine conjugates like 3beta-glycocholic acid is largely attributed to their role as detergents in the gastrointestinal tract. They help solubilize fats, making them more accessible for absorption by intestinal cells. This process is crucial for the proper digestion of lipids and the absorption of fat-soluble vitamins.
Physiological Roles
- Lipid Digestion : Glycine-conjugated bile acids enhance the emulsification of dietary fats, which is essential for their subsequent absorption in the intestine.
- Cholesterol Metabolism : These compounds are involved in cholesterol homeostasis by promoting its conversion into bile acids, thus facilitating its excretion.
- Detoxification Pathway : Glycine plays a critical role in detoxifying various endogenous and exogenous compounds through conjugation, leading to the formation of less toxic metabolites that can be easily excreted .
Pharmacokinetics
Glycine conjugates exhibit favorable pharmacokinetic properties:
- Absorption : They are efficiently absorbed in the intestine due to their amphipathic nature.
- Distribution : Once absorbed, they can circulate in the bloodstream and exert systemic effects .
Study on Obesity and Glycine Metabolism
A study published in PubMed Central highlighted the alterations in glycine metabolism in individuals with obesity. It was found that glycine conjugation pathways are essential for detoxifying metabolites that could otherwise accumulate and cause toxicity . The study demonstrated that obesity affects the expression of enzymes involved in glycine metabolism, leading to impaired detoxification processes.
Role in Neurotransmission
Glycine also acts as a neurotransmitter in the central nervous system. The sodium/chloride-dependent transporters GlyT1 and GlyT2 are responsible for its uptake into neurons. Inhibition of these transporters has been shown to enhance NMDA receptor activity, suggesting potential therapeutic applications in conditions like schizophrenia and other neuropsychiatric disorders .
Data Table: Biological Activities of Glycine Conjugates
Q & A
Q. How is glycocholic acid (GCA) structurally distinguished from other conjugated bile acids?
GCA is a glycine-conjugated bile acid with hydroxyl groups at positions 3α, 7α, and 12α on the cholane backbone. Its systematic name is N-[(3α,5β,7α,12α)-3,7,12-trihydroxy-24-oxocholan-24-yl]-glycine . Differentiation from analogs like taurocholic acid (taurine conjugate) or glycodeoxycholic acid (lacking the 7α-hydroxyl group) requires nuclear magnetic resonance (NMR) to confirm hydroxylation patterns and mass spectrometry (MS) to verify glycine conjugation .
Q. What experimental methodologies are recommended for synthesizing GCA in vitro?
GCA synthesis involves enzymatic conjugation of cholic acid with glycine via bile acid-CoA:amino acid N-acyltransferase (BAAT). A validated protocol includes:
Q. How does GCA solubility vary with temperature, and what implications does this have for in vitro assays?
Solubility data from Handbook of Aqueous Solubility Data shows temperature-dependent solubility:
| Temperature (°C) | Solubility (g/L) |
|---|---|
| 20 | 0.33 |
| 60 | 1.02 |
| 80 | 2.34 |
| 100 | 8.43 |
| Researchers must pre-dissolve GCA in heated aqueous buffers (e.g., 60°C) to avoid precipitation in cell culture or enzyme assays . |
Advanced Research Questions
Q. How can conflicting data on hydroxylation site reactivity in GCA derivatives be resolved?
Discrepancies in hydroxylation patterns (e.g., 1β- vs. 5β-hydroxylation in derivatives like 1βh-GDCA and 5βh-GDCA ) can arise from stereochemical variability in enzymatic or chemical synthesis. To resolve this:
Q. What analytical strategies are optimal for detecting GCA in complex biological matrices?
A multi-modal approach is recommended:
- LC-MS/MS : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions m/z 464.3 → 74.0 (glycine fragment) and m/z 464.3 → 407.3 (cholane backbone) .
- Enzymatic hydrolysis : Treat samples with choloylglycine hydrolase to cleave glycine, confirming specificity via loss of the m/z 74 fragment .
Q. How do structural modifications (e.g., sulfation) impact GCA’s role in lipid metabolism?
Sulfated derivatives like glycochenodeoxycholic acid 7-sulfate (C26H43NO8S, m/z 529.27 ) exhibit altered receptor affinity (e.g., FXR vs. TGR5). Experimental workflows include:
Q. What metabolic pathways explain GCA’s transformation into dehydrocholic acid analogs?
GCA undergoes oxidation via hepatic cytochrome P450 enzymes (e.g., CYP3A4) to form glycodehydrocholic acid (CAS 3415-45-0, m/z 459.6 ). Key steps:
- 7α-dehydroxylation by gut microbiota (e.g., Clostridium scindens).
- 24-oxo intermediate formation , detectable via isotope-labeled tracers (e.g., ²H₄-GCA ).
Data Contradiction Analysis
Q. Why do discrepancies exist in hydroxylation site assignments across studies?
Variability arises from:
- Stereochemical ambiguity : Early studies relied on optical rotation data, which may misassign α/β configurations. Modern studies use X-ray crystallography for definitive assignments .
- Artifacts in derivatization : Trimethylsilylation (TMS) in GC-MS workflows can alter hydroxyl group reactivity, leading to misidentification .
Methodological Recommendations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
